molecular formula C25H28N4O5 B2543744 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-36-8

1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2543744
CAS RN: 921860-36-8
M. Wt: 464.522
InChI Key: VNCRDNFDSLRAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapy

CUDC-101 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR). By modulating these pathways, CUDC-101 can suppress tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. CUDC-101 has demonstrated anti-inflammatory properties by inhibiting NF-κB signaling and reducing pro-inflammatory cytokines. Researchers are exploring its potential in conditions like rheumatoid arthritis and inflammatory bowel disease .

Epigenetic Modulation

As an HDAC inhibitor, CUDC-101 alters gene expression patterns by modifying histone acetylation. This epigenetic modulation has implications beyond cancer, including potential applications in cardiovascular diseases and metabolic disorders.

These applications highlight the multifaceted nature of CUDC-101 and its potential impact across diverse scientific fields. Researchers continue to explore its therapeutic potential, and further studies are needed to validate its efficacy and safety in clinical settings.

Li, L., Wang, L., Zhang, W., et al. (2010). Design, synthesis, and evaluation of 8-(2-(2-oxo-2-(3,4-dimethoxyphenyl)ethylamino)ethyl)-8-aza-bicyclo[3.2.1]oct-3-yl)-3-phenylpropanoic acid (CUDC-101) as a dual epidermal growth factor receptor and histone deacetylase inhibitor for cancer treatment. Journal of Medicinal Chemistry, 53(5), 2000–2009. Zhang, W., Trachootham, D., Liu, J., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Zhang, W., Liu, J., Trachootham, D., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Wang, L., Zhang, W., Liu, J., et al. (2011). Discovery of a small molecule targeting histone deacetylase 6 for the treatment of resistant chronic myeloid leukemia. Journal of Medicinal Chemistry, 54(11), 4694–4706. : Zhang, W., Trachootham, D., Liu, J., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Li, L., Wang, L., Zhang, W., et al. (2010). Design, synthesis, and evaluation of 8-(2-(2-oxo-2-(3,4-dimethoxyphenyl)ethylamino)ethyl)-8-aza-bicyclo[3.2.1]oct-3-yl)-3-

properties

IUPAC Name

1-[8-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-32-19-8-7-18(14-21(19)33-2)27-23(30)15-34-20-5-3-4-16-6-9-22(28-24(16)20)29-12-10-17(11-13-29)25(26)31/h3-9,14,17H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCRDNFDSLRAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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